molecular formula C16H23FN2O3 B3027392 tert-Butyl 4-(2-amino-3-fluorophenoxy)piperidine-1-carboxylate CAS No. 1286264-75-2

tert-Butyl 4-(2-amino-3-fluorophenoxy)piperidine-1-carboxylate

Cat. No.: B3027392
CAS No.: 1286264-75-2
M. Wt: 310.36
InChI Key: LOHHZJUBVIRTFJ-UHFFFAOYSA-N
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Description

This compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2-amino-3-fluorophenoxy substituent at the 4-position.

Properties

IUPAC Name

tert-butyl 4-(2-amino-3-fluorophenoxy)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3/c1-16(2,3)22-15(20)19-9-7-11(8-10-19)21-13-6-4-5-12(17)14(13)18/h4-6,11H,7-10,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHHZJUBVIRTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401130844
Record name 1-Piperidinecarboxylic acid, 4-(2-amino-3-fluorophenoxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286264-75-2
Record name 1-Piperidinecarboxylic acid, 4-(2-amino-3-fluorophenoxy)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286264-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-(2-amino-3-fluorophenoxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401130844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-amino-3-fluorophenoxy)piperidine-1-carboxylate typically involves the reaction of 2-amino-3-fluorophenol with tert-butyl 4-piperidinecarboxylate under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(2-amino-3-fluorophenoxy)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .

Scientific Research Applications

Drug Development

The compound is primarily explored as a lead molecule for developing new therapeutic agents. Its structural characteristics may enhance its biological activity, making it a candidate for targeting various diseases, including autoimmune disorders and cancers. The presence of the fluorine atom is particularly noteworthy as it can improve the pharmacological properties of the compound, such as potency and selectivity.

Case Studies in Drug Development

  • Autoimmune Diseases : Research indicates that derivatives of tert-butyl 4-(2-amino-3-fluorophenoxy)piperidine-1-carboxylate may have potential in treating conditions like systemic lupus erythematosus. In preclinical studies, compounds with similar structures showed promising results in reducing disease symptoms in animal models .
  • Cancer Research : The compound's ability to interact with specific protein targets makes it a valuable tool for studying cancer biology and developing targeted therapies.

Chemical Probes

The compound serves as a chemical probe for investigating biological processes. It can be used to study protein-protein interactions and cellular signaling pathways, providing insights into the mechanisms underlying various diseases. This application is crucial for understanding disease pathology and developing novel therapeutic strategies.

Structure-Activity Relationship Studies

The unique structure of this compound allows researchers to conduct structure-activity relationship (SAR) studies. By modifying different parts of the molecule, scientists can identify which structural features contribute most significantly to its biological activity. This knowledge is essential for optimizing lead compounds in drug discovery .

Interaction Studies

Initial studies have focused on the binding affinities of this compound with various biological targets. Understanding these interactions can elucidate its mechanism of action and inform further development as a therapeutic agent. For example, interaction studies involving this compound have indicated potential binding to receptors involved in inflammatory responses.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-amino-3-fluorophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

A systematic comparison with structurally related piperidine derivatives highlights key differences in substituents, synthetic routes, and physicochemical properties.

2.1. Substituent Variations on the Piperidine Ring

Compound A: tert-Butyl 4-[(2-amino-3-fluorophenoxy)methyl]piperidine-1-carboxylate (CAS: 1060805-03-9)

  • Structural Difference: A methylene bridge links the phenoxy group to the piperidine, unlike the direct oxygen linkage in the parent compound.

Compound B : tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-piperazine-1-carboxylate

  • Structural Difference: A pyrazole-carboxylate replaces the phenoxy group, with chlorophenyl and fluorophenyl substituents.
  • This compound was structurally validated via single-crystal X-ray diffraction (R factor = 0.043) .
2.2. Trifluoromethylphenyl Derivatives

Compound C : tert-Butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate

  • Structural Difference: A hydroxyl and trifluoromethylphenyl group replace the phenoxy moiety.
  • Implications : The trifluoromethyl group increases metabolic stability and electronegativity, while the hydroxyl group adds hydrogen-bonding capability. Synthesized via n-BuLi-mediated coupling and characterized by column chromatography .

Compound D: tert-Butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate (CAS: 1354963-24-8)

  • Structural Difference: The amino and trifluoromethyl groups are on the phenyl ring directly attached to piperidine.
2.3. Functional Group Modifications

Compound E : tert-Butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate (CAS: 1093759-80-8)

  • Structural Difference: A trifluoroacetyl group replaces the phenoxy substituent.
  • Implications : The strong electron-withdrawing trifluoroacetyl group enhances electrophilicity, making this compound reactive in nucleophilic substitutions. Structural similarity score: 0.86 vs. parent compound .

Compound F : tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (CAS: 156185-63-6)

  • Structural Difference: A hydroxypropyl chain replaces the phenoxy group.
  • Implications : The hydroxyl group increases hydrophilicity, improving aqueous solubility. This compound is used as an intermediate in drug synthesis .

Biological Activity

tert-Butyl 4-(2-amino-3-fluorophenoxy)piperidine-1-carboxylate is a synthetic organic compound notable for its complex structure, which includes a piperidine ring, a tert-butyl ester group, and a fluorinated phenoxy moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the modulation of specific molecular targets.

Chemical Structure and Properties

The molecular formula of this compound is C17H25FN2O3C_{17}H_{25}FN_2O_3, and it has a CAS number of 1286274-39-2 . The compound's structure allows for interactions with various biological targets, potentially influencing enzymatic and receptor activity.

Synthesis

The synthesis typically involves multiple steps:

  • Formation of the Piperidine Ring : Starting from a piperidine precursor, cyclization reactions are performed.
  • Introduction of the Phenoxy Group : This is achieved through nucleophilic substitution reactions involving a fluorinated phenol.
  • Attachment of the Tert-Butyl Ester Group : Esterification reactions are used to attach the tert-butyl group.
  • Final Assembly : The complete compound is formed through coupling reactions that position all functional groups correctly.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound can modulate these targets by binding to their active or allosteric sites, leading to alterations in their function. The exact pathways vary depending on the target and application.

Research Findings

Recent studies have explored the compound's potential in various therapeutic areas:

  • Anticancer Activity : Similar piperidine derivatives have shown promise in cancer therapy by inducing apoptosis in tumor cells. For instance, compounds with similar structures have demonstrated cytotoxic effects against hypopharyngeal tumor cells, suggesting that modifications in structure can enhance biological activity .
  • Antiparasitic Activity : Research indicates that modifications to similar scaffolds can improve aqueous solubility and metabolic stability, which are crucial for effective antiparasitic therapies. For example, studies on dihydroquinazolinone derivatives have highlighted how structural optimizations can balance solubility and metabolic stability while maintaining efficacy against parasites .

Case Study 1: Anticancer Efficacy

A study published in MDPI reported that certain piperidine derivatives exhibited enhanced cytotoxicity against cancer cell lines compared to standard treatments. The mechanism involved improved binding affinity to cancer-specific targets, leading to increased apoptosis rates .

Case Study 2: Antiparasitic Optimization

In another investigation focusing on malaria treatment, compounds similar to tert-butyl derivatives were optimized for better pharmacokinetic profiles. This included enhancing solubility and stability while retaining antiparasitic activity, demonstrating the potential for effective drug development against resistant strains .

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylateSimilar piperidine structureModerate anticancer activity
tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylatePiperazine ring with trifluoromethylVaried receptor interactions

The unique substitution pattern of this compound may impart distinct chemical properties that enhance its biological activity compared to these similar compounds .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural confirmation of tert-butyl 4-(2-amino-3-fluorophenoxy)piperidine-1-carboxylate?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming hydrogen and carbon environments, particularly the tert-butyl group and fluorophenoxy moiety. Mass spectrometry (MS) validates molecular weight (e.g., MW ≈ 277–305 g/mol for similar analogs) and fragmentation patterns . High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while X-ray crystallography resolves stereochemistry for crystalline derivatives .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Use flame-retardant lab coats, nitrile gloves, and eye protection to prevent skin/eye contact. Work in a fume hood due to potential respiratory irritation . In case of fire, employ CO₂ or dry chemical extinguishers; avoid water jets for spills involving reactive intermediates . Store at 2–8°C under inert gas (N₂/Ar) to prevent degradation .

Q. How is the solubility profile of this compound characterized, and what solvents are optimal?

  • Methodological Answer : Preliminary solubility testing in dimethyl sulfoxide (DMSO), methanol, and dichloromethane is recommended. For poorly soluble analogs, sonication at 40–50°C or co-solvent systems (e.g., DMSO:water gradients) improve dissolution . Polar protic solvents may destabilize the tert-butoxycarbonyl (Boc) protecting group, requiring pH-controlled buffers .

Advanced Research Questions

Q. How can computational modeling enhance the synthesis optimization of this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways for key steps like piperidine functionalization or fluorophenoxy coupling. Transition state analysis identifies energy barriers, guiding temperature/pH adjustments (e.g., 60–80°C for Boc deprotection) . Machine learning models trained on PubChem data (e.g., reaction yields, solvent effects) prioritize high-probability conditions .

Q. What experimental strategies resolve contradictions in reported stability or reactivity data?

  • Methodological Answer : Reproduce conflicting studies under standardized conditions (e.g., inert atmosphere, controlled humidity). Accelerated stability testing (40°C/75% RH for 4 weeks) evaluates hydrolytic sensitivity of the Boc group . High-resolution LC-MS monitors degradation products, while kinetic studies quantify reaction rates under varying catalysts (e.g., Pd/C vs. PtO₂) .

Q. How can ecological impact assessments proceed despite limited ecotoxicological data?

  • Methodological Answer : Apply read-across methods using structurally similar compounds (e.g., piperidine-carboxylate analogs) to estimate biodegradability (e.g., OECD 301F) and bioaccumulation potential (logP ~2.5–3.5) . In silico tools like ECOSAR predict acute aquatic toxicity (e.g., LC50 for Daphnia magna) .

Q. What factorial design approaches optimize multi-step synthesis routes?

  • Methodological Answer : A 2³ factorial design evaluates variables like temperature (X₁), catalyst loading (X₂), and solvent polarity (X₃) for critical steps (e.g., Suzuki-Miyaura coupling). Response Surface Methodology (RSM) models interactions between factors, maximizing yield while minimizing byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-(2-amino-3-fluorophenoxy)piperidine-1-carboxylate

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